1-(Phenylsulfonyl)cyclopentanecarboxylic acid

Description

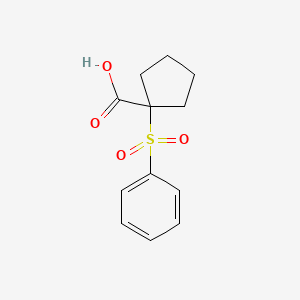

1-(Phenylsulfonyl)cyclopentanecarboxylic acid (CAS 6949-80-0) is a cyclopentane derivative with two key substituents: a phenylsulfonyl group (-SO₂Ph) and a carboxylic acid (-COOH) attached to the same carbon atom of the cyclopentane ring. Its molecular formula is C₁₂H₁₅NO₄S, and it has a molecular weight of 269.32 g/mol. This compound is structurally distinct due to the electron-withdrawing sulfonyl group, which enhances the acidity of the carboxylic acid (pKa ~2-3) and influences its solubility in polar solvents like methanol and DMSO .

Properties

IUPAC Name |

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-11(14)12(8-4-5-9-12)17(15,16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNDNUCIDZJDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565746 | |

| Record name | 1-(Benzenesulfonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134937-34-1 | |

| Record name | 1-(Benzenesulfonyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of Cyclopentanecarboxylic Acid

The most commonly documented synthetic route involves the sulfonylation of cyclopentanecarboxylic acid with phenylsulfonyl chloride in the presence of a base, typically pyridine. This reaction proceeds via nucleophilic substitution where the sulfonyl chloride reacts with the cyclopentane ring to introduce the phenylsulfonyl moiety at the 1-position, yielding 1-(Phenylsulfonyl)cyclopentanecarboxylic acid.

- Reagents: Cyclopentanecarboxylic acid, phenylsulfonyl chloride, pyridine (base)

- Conditions: Typically carried out under mild conditions to prevent side reactions

- Mechanism: Nucleophilic attack of the cyclopentanecarboxylic acid on the sulfonyl chloride, facilitated by base to neutralize HCl byproduct.

Synthesis of Cyclopentanecarboxylic Acid Intermediate

Before sulfonylation, cyclopentanecarboxylic acid itself can be synthesized via a multi-step process starting from diethyl malonate and 1,4-dibromobutane:

- Step 1: Reaction of diethyl malonate with sodium ethoxide in an alcoholic solvent (e.g., ethanol) under nitrogen atmosphere.

- Step 2: Addition of 1,4-dibromobutane dropwise, followed by heating to 50–55 °C for ring closure to form the cyclopentane ring.

- Step 3: Hydrolysis and acidification to yield cyclopentanecarboxylic acid.

- Step 4: Extraction and purification through organic solvents like ethyl acetate and dichloromethane.

This method provides a reliable source of the cyclopentanecarboxylic acid precursor necessary for subsequent sulfonylation.

Alternative One-Pot Tandem Protocols

Recent research describes environment-friendly one-pot tandem reactions for N-sulfonylation and esterification of carboxylic acids, which could be adapted for sulfonylation of cyclopentanecarboxylic acid derivatives:

- Key Features: Use of 1,2-dichloroethane as both solvent and reactant, with 1,8-diazabicyclo(5.4.0)undec-7-ene as a strong base to drive the reaction.

- Advantages: Mild conditions, high yields, and potential for functional group tolerance.

- Limitations: Specific to substrates with suitable reactive sites; applicability to cyclopentanecarboxylic acid needs experimental validation.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The sulfonylation reaction is sensitive to the choice of base and solvent. Pyridine acts both as a base and solvent in some protocols, neutralizing HCl formed during the reaction and driving it to completion.

- The cyclopentanecarboxylic acid intermediate synthesis requires precise temperature control (10–20 °C for initial mixing, 50–55 °C for ring closure) and careful pH adjustment during hydrolysis to optimize yield and purity.

- Environmentally friendly tandem protocols using 1,2-dichloroethane and strong organic bases show promise for sulfonylation reactions but require further optimization for cyclopentane derivatives.

- Analytical techniques such as NMR (1H, 13C), HPLC–MS, and NOESY are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-(Phenylsulfonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Phenylsulfonyl)cyclopentanecarboxylic acid is primarily utilized as a building block for synthesizing more complex molecules. Its sulfonyl group can participate in various reactions, making it useful for creating derivatives with specific functional groups. This versatility is essential for developing new chemical entities that may have unique properties or activities .

Biology

This compound has been investigated for its role in biological studies, particularly concerning enzyme inhibition and protein interactions. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This property makes it valuable for research into enzyme mechanisms and drug design .

Medicine

Research into the pharmaceutical applications of this compound focuses on its potential as an intermediate in drug synthesis. Its ability to modify biological targets suggests that it could be developed into therapeutic agents for various conditions, including respiratory tract diseases . Additionally, studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in the context of drug development .

Case Study 1: Enzyme Inhibition Studies

In a recent study examining enzyme inhibitors, this compound was shown to effectively inhibit specific proteases involved in inflammatory pathways. The binding affinity was assessed using kinetic assays, revealing significant inhibition at micromolar concentrations. This highlights its potential as a lead compound for developing anti-inflammatory drugs.

Case Study 2: Synthesis of Novel Derivatives

Another investigation focused on synthesizing novel derivatives of this compound through various substitution reactions. The resulting compounds were evaluated for their biological activity against cancer cell lines, demonstrating promising cytotoxic effects that warrant further exploration.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylsulfonyl Group

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid (CAS 505071-95-4)

- Molecular Formula : C₁₂H₁₃ClO₄S

- Key Differences: The chlorine atom on the phenyl ring introduces stronger electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound. This increases the acidity of the carboxylic acid and may enhance binding affinity in biological systems (e.g., enzyme inhibition). Solubility in chloroform and methanol is similar to the parent compound .

1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester (CAS 160790-07-8)

- Molecular Formula : C₁₃H₁₅BrO₄S

- The methyl ester group (-COOCH₃) reduces polarity compared to the free carboxylic acid, increasing lipophilicity (logP ~2.5 vs. ~1.2 for the target compound) .

Cyclopentanecarboxylic Acid Derivatives Without Sulfonyl Groups

1-Phenyl-1-cyclopentanecarboxylic Acid (CAS 77-55-4)

- Molecular Formula : C₁₂H₁₄O₂

- Key Differences: The absence of the sulfonyl group reduces molecular polarity and acidity (pKa ~4-5). This compound exhibits lower solubility in water but higher membrane permeability, making it a candidate for prodrug development.

1-(4-Methylphenyl)cyclopentanecarboxylic Acid

- Molecular Formula : C₁₃H₁₆O₂

- Key Differences: The methyl group on the phenyl ring increases lipophilicity (logP ~2.8) and may enhance metabolic stability.

Functional Group Modifications

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid (CAS 92847-83-1)

- Molecular Formula : C₁₂H₁₄O₃

- Key Differences : The hydroxyl group (-OH) on the phenyl ring introduces additional hydrogen-bonding capacity and increases acidity (pKa ~3.5-4.5). This compound may exhibit antioxidant properties or enhanced binding to metal ions compared to the sulfonyl derivative .

1-(Phenylthio)cyclopentanecarboxylic Acid (CAS 84245-07-8)

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility |

|---|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)cyclopentanecarboxylic Acid | 6949-80-0 | C₁₂H₁₅NO₄S | 269.32 | -SO₂Ph, -COOH | ~1.2 | DMSO, Methanol |

| 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic Acid | 505071-95-4 | C₁₂H₁₃ClO₄S | 288.74 | -SO₂Ph(Cl), -COOH | ~1.5 | Chloroform, Methanol |

| 1-Phenyl-1-cyclopentanecarboxylic Acid | 77-55-4 | C₁₂H₁₄O₂ | 190.24 | -Ph, -COOH | ~2.0 | Ethanol, Ether |

| 1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester | 160790-07-8 | C₁₃H₁₅BrO₄S | 355.28 | -SO₂Ph(Br), -COOCH₃ | ~2.5 | Chloroform |

*Estimated logP values based on substituent contributions.

Biological Activity

Overview

1-(Phenylsulfonyl)cyclopentanecarboxylic acid (CAS No. 134937-34-1) is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a phenylsulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C12H14O4S

- Molecular Weight : 254.3 g/mol

- IUPAC Name : 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid

- Canonical SMILES : C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances binding affinity through strong interactions with active sites, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions, contributing to its inhibitory effects on enzyme activity and modulation of protein interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit serine proteases, which are crucial in various physiological processes. This inhibition can lead to significant therapeutic implications in conditions where serine protease activity is dysregulated.

Anti-inflammatory Properties

Studies have suggested that compounds similar to this compound possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in treating inflammatory diseases.

Study on Enzyme Interaction

In a study examining the interaction of this compound with serine proteases, it was found that the compound effectively inhibited enzyme activity at micromolar concentrations. This suggests potential applications in developing therapeutic agents targeting protease-related diseases.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other sulfonyl-substituted carboxylic acids, such as 1-(Phenylsulfonyl)cyclohexanecarboxylic acid. The results indicated that while both compounds share structural similarities, their biological activities differ significantly due to variations in their cycloalkane ring size, affecting their binding affinities and inhibitory profiles.

Data Table: Biological Activity Comparison

| Compound Name | Enzyme Target | Inhibition Concentration (µM) | Notes |

|---|---|---|---|

| This compound | Serine Proteases | 5 | Significant inhibition observed |

| 1-(Phenylsulfonyl)cyclohexanecarboxylic acid | Serine Proteases | 20 | Weaker inhibition compared to cyclopentane derivative |

Q & A

Q. What are the established synthetic routes for 1-(Phenylsulfonyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of cyclopentanecarboxylic acid derivatives. A patent (EP 4 374 877 A2) describes a method analogous to Reference Examples 87 and 88, where tert-butoxycarbonyl (Boc)-protected intermediates are used to introduce the phenylsulfonyl group . Optimization may involve adjusting sulfonylating agents (e.g., phenylsulfonyl chloride), reaction temperature (25–35°C), and protecting group strategies to minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which analytical techniques are most suitable for characterizing this compound?

- GC-MS : Effective for volatile derivatives, as demonstrated for structurally related cyclopentanecarboxylic acid esters (e.g., terpenoid derivatives) .

- LC-MS/MS : Preferred for non-volatile analogs, particularly when assessing purity in biological matrices (e.g., fluorinated compounds) .

- NMR : Essential for confirming regiochemistry of sulfonylation and cyclopentane ring conformation.

Q. How does the phenylsulfonyl group influence the compound's stability and reactivity?

The phenylsulfonyl moiety enhances electrophilicity at the cyclopentane carbonyl carbon, facilitating nucleophilic substitutions. It also improves thermal stability compared to non-sulfonylated analogs, as seen in phenylsulfonyl-indole derivatives . However, the group may sterically hinder interactions in catalytic systems, requiring tailored reaction conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for structurally similar cyclopentanecarboxylic acid derivatives?

Discrepancies often arise from substituent effects. For example:

- Chlorophenyl analogs (e.g., 1-(4-Chlorophenyl)cyclopentanecarboxylic acid) show altered bioactivity due to increased lipophilicity .

- Methylphenyl derivatives (e.g., 1-(p-Tolyl)cyclopentanecarboxylic acid) exhibit reduced solubility, impacting in vitro assays . Systematic structure-activity relationship (SAR) studies, paired with computational modeling (e.g., DFT for electronic effects), can clarify mechanistic drivers .

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

The phenylsulfonyl group acts as a directing group in palladium-catalyzed couplings. For instance, boronic acid derivatives of phenylsulfonyl-indole compounds undergo Suzuki-Miyaura reactions to generate biaryl structures . Similar methodologies could be adapted by substituting the indole core with the cyclopentanecarboxylic acid scaffold.

Q. What role does salt formation play in improving the pharmacokinetic properties of this compound?

Hydrochloride salts of cyclopentanecarboxylic acid derivatives (e.g., 2-(Diethylamino)ethyl esters) enhance water solubility and bioavailability, as documented in pharmaceutical formulations . Screening counterions (e.g., mesylate, citrate) under varied pH conditions (e.g., pH 1–3) is recommended for optimal salt selection .

Q. How do substituents on the phenyl ring affect the compound's biological applications?

- Electron-withdrawing groups (e.g., -Cl, -F): Increase metabolic stability, as seen in dichlorophenyl and difluorophenyl analogs .

- Electron-donating groups (e.g., -CH₃): May enhance membrane permeability but reduce target binding affinity . Comparative studies using isosteric replacements (e.g., -CF₃ vs. -Cl) can further elucidate these effects .

Methodological Considerations

- Synthetic Challenges : Monitor for sulfonate ester byproducts during sulfonylation; use anhydrous conditions to suppress hydrolysis .

- Data Validation : Cross-validate LC-MS/MS results with orthogonal techniques (e.g., IR for functional groups) to address matrix interference .

- Biological Assays : Pre-saturate lipid-rich matrices (e.g., cell membranes) to avoid sequestration of lipophilic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.